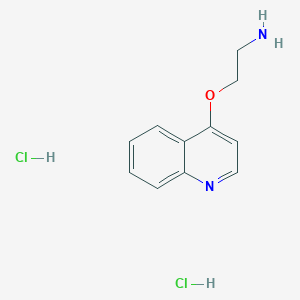

4-(2-Aminoethoxy)quinoline dihydrochloride

CAS No.: 2097960-21-7

Cat. No.: VC3104168

Molecular Formula: C11H14Cl2N2O

Molecular Weight: 261.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097960-21-7 |

|---|---|

| Molecular Formula | C11H14Cl2N2O |

| Molecular Weight | 261.14 g/mol |

| IUPAC Name | 2-quinolin-4-yloxyethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C11H12N2O.2ClH/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11;;/h1-5,7H,6,8,12H2;2*1H |

| Standard InChI Key | VJHWWOSQAFWGFY-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC=N2)OCCN.Cl.Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)OCCN.Cl.Cl |

Introduction

Chemical Properties and Structural Characteristics

4-(2-Aminoethoxy)quinoline dihydrochloride is characterized by a quinoline core with an aminoethoxy substituent at the 4-position, existing as a dihydrochloride salt. The compound's chemical identity can be summarized by the following properties:

Basic Properties

Table 1: Chemical Properties of 4-(2-Aminoethoxy)quinoline dihydrochloride

| Property | Value |

|---|---|

| CAS Number | 2097960-21-7 |

| Molecular Formula | C₁₁H₁₄Cl₂N₂O |

| Molecular Weight | 261.14 g/mol |

| IUPAC Name | 2-quinolin-4-yloxyethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C11H12N2O.2ClH/c12-6-8-14-11-5-7-13-10-4-2-1-3-9(10)11;;/h1-5,7H,6,8,12H2;2*1H |

| Standard InChIKey | VJHWWOSQAFWGFY-UHFFFAOYSA-N |

| PubChem Compound ID | 72716809 |

| Purity Standards | Typically >95% |

The compound's structure consists of a quinoline heterocyclic system with a 2-aminoethoxy group attached at the 4-position. The dihydrochloride salt formation impacts its solubility profile, typically enhancing water solubility compared to the free base form .

Research Status and Future Directions

Comparison with Related Compounds

Table 2: Comparison of 4-(2-Aminoethoxy)quinoline dihydrochloride with Related Quinoline Derivatives

| Compound | Molecular Formula | MW (g/mol) | Known Applications |

|---|---|---|---|

| 4-(2-Aminoethoxy)quinoline dihydrochloride | C₁₁H₁₄Cl₂N₂O | 261.14 | Research chemical |

| 4-Hydroxyquinoline | C₉H₇NO | 145.16 | Synthetic intermediate |

| 4,8-Dihydroxyquinoline-2-carboxylic acid | C₁₀H₇NO₄ | 205.17 | Biochemical research |

| Quinoline-4-carboxamide derivatives | Varies | Varies | Antimalarial activity |

Future Research Directions

Future research on 4-(2-Aminoethoxy)quinoline dihydrochloride might profitably focus on:

-

Structure-Activity Relationship Studies: Systematic modifications of the aminoethoxy chain length, substituents, and position on the quinoline ring could yield derivatives with enhanced biological activities.

-

Biological Activity Screening: Comprehensive screening against various biological targets including enzymes, receptors, and pathogens could reveal unexpected therapeutic applications.

-

Synthesis Optimization: Development of more efficient and scalable synthetic routes would facilitate further research and potential applications.

-

Metal Complexation Studies: Investigation of the compound's ability to form complexes with various metals could lead to applications in catalysis or as metallodrugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume